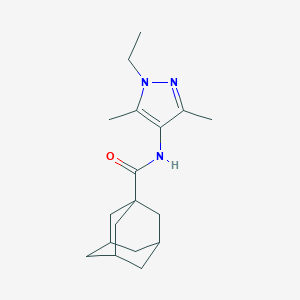
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a pyrazole herbicide that has been widely used in agriculture to control weeds. It belongs to the class of pyrazole carboxamide herbicides, which inhibit the growth of plants by disrupting the biosynthesis of carotenoids, a group of pigments that are essential for photosynthesis.
Mécanisme D'action
Studies: Further studies are needed to elucidate the precise mechanism of action of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide on plants, including the role of carotenoids in plant growth and development.
3. Ecotoxicity studies: Additional studies are needed to evaluate the ecotoxicity of this compound to non-target organisms, including the effects on soil and water ecosystems.
4. Bioremediation: Research on the use of bioremediation techniques to degrade this compound in soil and water systems could help mitigate its environmental impact.
Conclusion:
This compound is a highly potent herbicide that has been widely used in agriculture to control weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis, leading to the death of the plant. This compound has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this herbicide, including the development of alternative herbicides and the evaluation of its ecotoxicity to non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in laboratory experiments, including:
Advantages:
1. High potency: this compound is a highly potent herbicide, which makes it useful for studying the effects of herbicides on plant growth and development.
2. Specificity: this compound targets a specific enzyme in plants, which allows for the study of the biochemical and physiological effects of inhibiting this enzyme.
3. Availability: this compound is readily available and relatively inexpensive, which makes it accessible for use in laboratory experiments.
Limitations:
1. Toxicity: this compound is toxic to plants and can also be toxic to non-target organisms, which limits its use in certain experiments.
2. Persistence: this compound can persist in soil and water for extended periods, which can complicate the interpretation of experimental results.
3. Environmental concerns: this compound has been associated with environmental concerns, such as groundwater contamination and toxicity to non-target organisms, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Development of alternative herbicides: Given the environmental concerns associated with this compound, there is a need for the development of alternative herbicides that are less toxic and more environmentally friendly.
2.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichloroaniline with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain this compound in a high yield.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control in agriculture: this compound has been used to control weeds in various crops, such as soybeans, corn, and cotton.
2. Environmental fate and transport: this compound has been studied for its persistence in soil and water, and its potential to leach into groundwater.
3. Ecotoxicity and risk assessment: this compound has been evaluated for its toxicity to non-target organisms, such as aquatic plants, fish, and invertebrates.
Propriétés
Formule moléculaire |
C12H11Cl2N3O |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-9(6-15-17(7)2)12(18)16-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,16,18) |
Clé InChI |
AOXNXIXFUUSUHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
